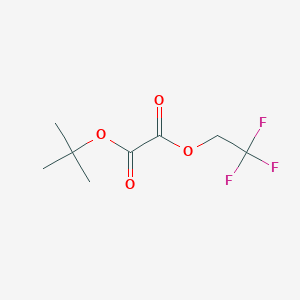

Tert-butyl 2,2,2-trifluoroethyl oxalate

Overview

Description

Tert-butyl 2,2,2-trifluoroethyl oxalate is a chemical compound with the CAS Number: 1803582-93-5 . It has a molecular weight of 228.17 . The IUPAC name for this compound is tert-butyl (2,2,2-trifluoroethyl) oxalate . It is stored at a temperature of 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11F3O4/c1-7(2,3)15-6(13)5(12)14-4-8(9,10)11/h4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid and is stored at a temperature of 4°C . It has a molecular weight of 228.17 .Scientific Research Applications

Catalytic Transformations : Tert-butyl 2,2,2-trifluoroethyl oxalate is involved in catalytic transformations. Shigeno et al. (2023) demonstrated its use in the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes with alkanenitriles to produce monofluoroalkene products, highlighting its role in facilitating specific chemical reactions (Shigeno et al., 2023).

Synthesis of Pharmacophores : It plays a critical role in the synthesis of aryl beta-diketo acids, which are important in the development of HIV-1 integrase inhibitors. A study by Jiang et al. (2003) showed its effectiveness in oxalylation of aryl methyl ketones, a key step in constructing these pharmacophores (Jiang et al., 2003).

Substituents in Medicinal Chemistry : The tert-butyl group, integral to this compound, is a common motif in medicinal chemistry, often used to modify bioactive compounds. Westphal et al. (2015) evaluated its incorporation and alternative substituents in drug analogues, emphasizing its influence on properties like lipophilicity and metabolic stability (Westphal et al., 2015).

Precursor in Chemical Synthesis : It serves as a precursor in the synthesis of various compounds. Lahti et al. (1996) described its use in the generation of phenoxyl-based radicals, showcasing its versatility as a chemical precursor (Lahti et al., 1996).

Modulation of Chemical Properties : The compound is used to modulate properties of other chemical substances. For instance, Cogan et al. (1998) reported the catalytic asymmetric oxidation of tert-butyl disulfide, where this compound derivatives may play a role (Cogan et al., 1998).

Noncoordinating Acid-Base Catalysis : Fandrick et al. (2021) described the use of this compound in the nonreversible tert-butylation of alcohols and phenols, highlighting its role in noncoordinating acid-base catalysis (Fandrick et al., 2021).

Crystal Structure Analysis : Joseph et al. (2011) investigated the crystal packing and melting temperatures of small oxalate esters, including di-tert-butyl oxalate, providing insights into the role of this compound in crystallography (Joseph et al., 2011).

Safety and Hazards

The safety information for Tert-butyl 2,2,2-trifluoroethyl oxalate includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific precautions that should be taken when handling the compound.

Properties

IUPAC Name |

2-O-tert-butyl 1-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4/c1-7(2,3)15-6(13)5(12)14-4-8(9,10)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYBILISVGIYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)

![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)